molecular formula C5H5NS B2861771 4-Isothiocyanatobut-1-yne CAS No. 1341389-73-8

4-Isothiocyanatobut-1-yne

Cat. No.: B2861771
CAS No.: 1341389-73-8
M. Wt: 111.16
InChI Key: MGPHLVWBWYWAGU-UHFFFAOYSA-N
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Description

4-Isothiocyanatobut-1-yne is an organic compound with the molecular formula C₅H₅NS It is a member of the isothiocyanate family, characterized by the presence of the isothiocyanate group (-N=C=S) attached to a butyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanatobut-1-yne typically involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of an electrophile. One common method is the reaction of 4-bromo-1-butyne with potassium thiocyanate in the presence of a copper catalyst. The reaction proceeds under mild conditions, yielding this compound with good efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanatobut-1-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isothiocyanatobut-1-yne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isothiocyanatobut-1-yne involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the thiol groups in proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. For example, in cancer cells, the modification of key proteins can trigger apoptosis pathways, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 3-Butenyl isothiocyanate
  • 4-Isothiocyanatobut-1-ene
  • But-3-enyl isothiocyanate

Uniqueness

4-Isothiocyanatobut-1-yne is unique due to the presence of both an isothiocyanate group and a triple bond in its structure. This combination of functional groups provides distinct reactivity patterns compared to other isothiocyanates, making it a valuable compound for specialized applications in organic synthesis and biological research .

Properties

IUPAC Name

4-isothiocyanatobut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NS/c1-2-3-4-6-5-7/h1H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPHLVWBWYWAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341389-73-8
Record name 4-isothiocyanatobut-1-yne
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